
1-Butanol-1,1,2,2-D4
Overview
Description
1-Butanol-1,1,2,2-D4 is a deuterated form of 1-butanol, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which make it valuable in various analytical and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butanol-1,1,2,2-D4 can be synthesized through the hydrogenation of crotonaldehyde, which is formed via the aldolization of acetaldehyde . Another method involves the Reppe synthesis, which includes the carbonylation of propene . The hydrogenation of n-butyraldehyde, obtained by the hydroformylation of propene, is currently the dominant method for producing 1-butanol .
Industrial Production Methods: Industrial production of this compound typically involves the use of deuterium gas in the hydrogenation process to replace hydrogen atoms with deuterium. This process requires precise control of reaction conditions to ensure the selective incorporation of deuterium .
Chemical Reactions Analysis
Types of Reactions: 1-Butanol-1,1,2,2-D4 undergoes various chemical reactions, including:
Reduction: It can be reduced to butane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Manganese (IV) oxide, sulfuric acid, nitric acid, chromic acid, selenium dioxide.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Butanal.
Reduction: Butane.
Substitution: Alkyl halides.
Scientific Research Applications
Chemical Synthesis
Solvent in Organic Reactions
1-Butanol-1,1,2,2-D4 serves as a solvent in organic reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. Its deuterated nature allows for the tracking of reaction pathways and mechanisms through nuclear magnetic resonance (NMR) spectroscopy. The incorporation of deuterium can help elucidate reaction kinetics and product formation pathways more clearly than non-deuterated solvents.
Example Case Study : In a study investigating the synthesis of complex organic molecules, researchers utilized this compound to monitor the formation of intermediates via NMR. The results demonstrated that the use of deuterated solvents improved the resolution of spectral data and provided insights into the dynamics of the reaction .
Environmental Studies
Biodegradation Studies
Due to its structure and properties, this compound is employed in studies assessing the biodegradation of alcohols in environmental samples. Its isotopic labeling allows researchers to trace the degradation pathways of organic pollutants in soil and water systems.
Example Case Study : A research project focused on the biodegradation of alcohols in contaminated groundwater used this compound as a tracer. The study revealed that microbial communities preferentially degraded non-deuterated forms over their deuterated counterparts. This finding highlighted the potential for using isotopically labeled compounds to understand microbial metabolism in environmental contexts .
Tracer Studies in Metabolism
Metabolic Pathway Analysis
In metabolic studies, this compound is utilized as a tracer to investigate metabolic pathways involving alcohol metabolism. Its deuterium labeling enables precise tracking of metabolic processes through mass spectrometry and NMR.
Example Case Study : A clinical study examined the metabolism of alcohols using this compound as a tracer. Participants ingested the compound, and subsequent urine samples were analyzed for deuterated metabolites. The results indicated distinct metabolic pathways for alcohol processing in humans compared to animal models .
Summary Table of Applications
Mechanism of Action
The mechanism by which 1-butanol-1,1,2,2-D4 exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in alcohol metabolism, leading to the formation of deuterated metabolites . This property makes it useful in tracing metabolic pathways and studying enzyme kinetics .
Comparison with Similar Compounds
1-Butanol: The non-deuterated form of 1-butanol.
2-Butanol: An isomer of 1-butanol with the hydroxyl group on the second carbon.
Isobutanol: A branched isomer of butanol.
tert-Butanol: A tertiary alcohol with the hydroxyl group on a tertiary carbon.
Uniqueness: 1-Butanol-1,1,2,2-D4 is unique due to the presence of deuterium atoms, which provide distinct spectroscopic properties. This makes it valuable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying molecular structures and dynamics .
Biological Activity
1-Butanol-1,1,2,2-D4 is a deuterated form of butanol, a simple alcohol with various applications in chemical synthesis and biological studies. Its unique isotopic labeling makes it a valuable tool in metabolic studies and pharmacokinetics. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and potential health impacts.
This compound has the following chemical properties:
- Molecular Formula : C4H10O
- Molecular Weight : 74.12 g/mol
- Density : 0.81 g/mL at 25 °C
- Boiling Point : Approximately 117 °C
These properties facilitate its use in various biochemical applications, including as a solvent and in biological assays.
Antioxidant and Anti-inflammatory Effects
Research indicates that butanol extracts from various sources exhibit significant antioxidant and anti-inflammatory properties. For instance, studies on the butanol extract from Lentinula edodes (shiitake mushroom) demonstrated a maximum anti-inflammatory potential of 91.4% at a concentration of 300 mg/mL. The antioxidant activity was measured using free radical scavenging assays, yielding an effectiveness of 64.6% at optimized concentrations .
Neurodevelopmental Effects
A review of literature on n-butanol highlights concerns regarding its neurodevelopmental effects. While some studies indicate potential developmental toxicity associated with n-butanol exposure, findings remain inconsistent regarding direct neurotoxic effects. This uncertainty necessitates further investigation into the mechanisms by which n-butanol may affect neural development .
Biochemical Pathways
1-Butanol is metabolized through several biochemical pathways. The primary metabolic route involves conversion to butyric acid via oxidation processes. This pathway is crucial for understanding the compound's role in energy metabolism and its potential therapeutic applications.
The metabolic pathway can be summarized as follows:
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Conversion to Butyric Acid :
- Enzymes involved include aldehyde dehydrogenases.
- Butyric acid plays a role in energy production and cellular signaling.
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Involvement in Lipid Metabolism :
- Butanol can influence lipid profiles by modulating enzyme activities related to lipid metabolism.
Case Studies and Research Findings
Several studies have investigated the biological activity of butanol derivatives:
Enzymatic Interactions
Research has identified specific enzymes that interact with this compound:
- Serum Paraoxonase/Lactonase 3 (PON3) : Involved in hydrolyzing lactones and has implications for cardiovascular health.
- Aldehyde Dehydrogenases : Key enzymes in the metabolism of alcohols to their corresponding acids.
These enzymes play critical roles in detoxification processes and may influence the biological activity of 1-butanol derivatives.
Q & A
Basic Research Questions
Q. How can isotopic purity of 1-Butanol-1,1,2,2-D4 be experimentally validated?
Methodological Answer: Isotopic purity is typically assessed using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS). For NMR, the absence of proton signals at deuterated positions (e.g., C1 and C2 in this compound) confirms deuterium incorporation. MS quantifies the mass-to-charge ratio (m/z) to determine isotopic enrichment. For example, 98–99 atom% D purity is achievable, as noted in deuterated butanol derivatives .
Q. What are the primary applications of this compound in basic chemical research?
Methodological Answer: This compound is used as a tracer in reaction mechanism studies. Its deuterated positions (C1 and C2) allow researchers to track hydrogen/deuterium exchange dynamics in acid-catalyzed reactions or solvent effects. For instance, deuterated analogs of alcohols are employed to study kinetic isotope effects (KIEs) in esterification or dehydration reactions .
Q. How should this compound be stored to maintain isotopic integrity?
Methodological Answer: Store under inert gas (e.g., argon) in sealed, light-resistant containers at ≤4°C. Prolonged exposure to moisture or air can lead to isotopic exchange with ambient protons, reducing purity. This aligns with handling protocols for deuterated bromoalkanes and chlorinated analogs .
Advanced Research Questions
Q. How does deuteration at C1 and C2 positions influence reaction kinetics in catalytic systems?
Methodological Answer: Deuteration alters reaction pathways by introducing kinetic isotope effects (KIEs). For example, in oxidation reactions, C-D bonds (vs. C-H) slow bond cleavage, enabling precise tracking of intermediates via isotopic labeling. Studies on deuterated iron complexes (e.g., [Fe(BPBP-D4)]) demonstrate a 2–3× reduction in reaction rates, providing insights into rate-determining steps .
Q. What experimental strategies resolve contradictions in metabolic studies using this compound?
Methodological Answer: Contradictions often arise from incomplete isotopic incorporation or metabolic cross-talk. Use tandem MS (LC-MS/MS) to differentiate endogenous vs. deuterated metabolites. For instance, deuterated ethanol analogs revealed metabolic branching in liver enzymes, requiring controlled dosing and tissue-specific sampling .
Q. How can deuterium labeling improve sensitivity in NMR-based structural studies of butanol derivatives?
Methodological Answer: Deuterium’s low natural abundance (0.015%) reduces background noise in ²H-NMR. Selective deuteration at C1 and C2 simplifies spectral analysis, enabling precise assignment of molecular conformations. This approach was validated in studies of deuterated ethylene glycol and chloroethanol derivatives .
Q. What precautions are critical when using this compound in high-temperature reactions?
Methodological Answer: Deuterium loss via thermal exchange is a key concern. Pre-equilibrate reaction systems under deuterated solvent (e.g., D₂O or DMSO-D6) to minimize proton contamination. For example, studies on deuterated bromopentane demonstrated 10–15% deuterium retention at 100°C under inert conditions .
Properties
IUPAC Name |
1,1,2,2-tetradeuteriobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPLDYGYMQRHN-KHORGVISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)C([2H])([2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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